2-(Cyclopentyloxy)-5-methyl-3-nitropyridine
Description
2-(Cyclopentyloxy)-5-methyl-3-nitropyridine (CAS: 1394952-76-1) is a nitropyridine derivative characterized by a cyclopentyloxy group at the 2-position, a methyl group at the 5-position, and a nitro group at the 3-position of the pyridine ring. This compound is synthesized via nucleophilic substitution reactions, where the cyclopentyloxy group replaces a leaving group (e.g., chloride) on the pyridine core. Its molecular structure combines steric bulk from the cyclopentyl moiety with electron-withdrawing effects from the nitro group, making it a versatile intermediate in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
2-cyclopentyloxy-5-methyl-3-nitropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-8-6-10(13(14)15)11(12-7-8)16-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMPGCBIOOQEAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)OC2CCCC2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentyloxy)-5-methyl-3-nitropyridine typically involves the following steps:
Alkylation: The methyl group can be introduced via alkylation reactions using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.
Etherification: The cyclopentyloxy group can be introduced through etherification reactions using cyclopentanol and a suitable dehydrating agent like thionyl chloride or phosphorus oxychloride.
Industrial Production Methods
Industrial production of 2-(Cyclopentyloxy)-5-methyl-3-nitropyridine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reactant concentrations) is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentyloxy)-5-methyl-3-nitropyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Sodium methoxide, potassium tert-butoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 2-(Cyclopentyloxy)-5-methyl-3-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: 2-(Cyclopentyloxy)-5-carboxypyridine.
Scientific Research Applications
2-(Cyclopentyloxy)-5-methyl-3-nitropyridine has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is investigated for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It serves as a probe in studying enzyme mechanisms and interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(Cyclopentyloxy)-5-methyl-3-nitropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the cyclopentyloxy group can enhance lipophilicity, facilitating membrane permeability. The compound may inhibit or activate certain pathways depending on its binding affinity and the nature of the target.
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural analogs and their substituent effects:
Key Observations:
- Substituent Position : The 3-nitro group in all analogs enhances electrophilicity, facilitating reactions like nucleophilic aromatic substitution or 1,3-dipolar cycloadditions .
- Steric Effects : The cyclopentyloxy group in the target compound offers moderate steric hindrance compared to benzyloxy (bulkier) or ethylthio (smaller), influencing reaction kinetics .
- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl) deactivate the pyridine ring, while ether (-O-) or thioether (-S-) groups provide varying degrees of electron donation .
Physicochemical Properties
- Lipophilicity : The cyclopentyloxy group increases logP compared to smaller substituents (e.g., -OCH₃ or -Cl), enhancing membrane permeability in drug candidates .
- Melting Points: Compounds with hydrogen-bonding groups (e.g., -OH in 5-chloro-2-hydroxy-3-nitropyridine) exhibit higher melting points (e.g., >200°C) compared to non-polar analogs like 2-(ethylthio)-5-nitropyridine (~80°C) .
- Solubility : Nitro groups reduce aqueous solubility, but polar substituents (e.g., -COOH in 5-nitro-2-pyridinecarboxylic acid) improve it .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
